molecular formula C6H12BrN B3152351 2-Bromomethyl-1-methyl-pyrrolidine CAS No. 734470-67-8

2-Bromomethyl-1-methyl-pyrrolidine

Cat. No. B3152351
CAS RN: 734470-67-8
M. Wt: 178.07 g/mol
InChI Key: RALAMZZQDJIIJX-UHFFFAOYSA-N
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Description

“2-Bromomethyl-1-methyl-pyrrolidine” is a derivative of pyrrolidine . It has a molecular formula of C6H12BrN and a molecular weight of 178.07 . The compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle .


Molecular Structure Analysis

The molecular structure of “2-Bromomethyl-1-methyl-pyrrolidine” includes a five-membered pyrrolidine ring with a bromomethyl group at the 2-position and a methyl group at the 1-position . The structure is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Bromomethyl-1-methyl-pyrrolidine” are not detailed in the literature, pyrrolidine derivatives are known to participate in a variety of chemical reactions . These reactions often involve modifications to the pyrrolidine ring or its substituents.

Scientific Research Applications

Versatile Scaffold for Drug Discovery

The five-membered pyrrolidine ring, which is a part of the “2-Bromomethyl-1-methyl-pyrrolidine” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

2. Role in the Synthesis of Biologically Active Compounds Pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to be bioactive molecules with target selectivity . The structure–activity relationship (SAR) of these compounds has been studied, highlighting how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

3. Use in the Synthesis of Functionalized Pyrrolidones The compound “2-Bromomethyl-1-methyl-pyrrolidine” can potentially be used in the synthesis of functionalized pyrrolidones . Pyrrolidones are important in various fields of chemistry and biology due to their wide range of biological activities.

Application in Photodynamic Therapy (PDT)

Research involving the microwave-assisted N-alkylation of a NH pyrrolidine-fused chlorin with methyl 4-(bromomethyl) benzoate and subsequent ester hydrolysis has been pursued . This strategy is used to obtain carboxylic acid functionality in the pyrrolidine-fused chlorin, as a single reaction product . These N-functionalized chlorins preserve their important absorption and emission spectra as photosensitizers in photodynamic therapy (PDT) of cancer and photodynamic inactivation (PDI) of microorganisms .

5. Role in the Synthesis of Chlorin-Dansyl Dyads Two new chlorin–dansyl dyads were synthesized by reacting dansyl chloride with the 2-aminoethyl pyrrolidine-fused chlorin and NH pyrrolidine-fused chlorin . The linker length between the two fluorophores influences the response of the dyads to the solvent polarity .

6. Potential Use in the Crop Protection Industry As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .

Future Directions

Pyrrolidine derivatives, including “2-Bromomethyl-1-methyl-pyrrolidine”, hold promise in various areas of research and drug discovery due to their versatile scaffold and wide range of biological activities . Future research may focus on exploring new synthetic methods, investigating their mechanisms of action, and developing new pyrrolidine-based compounds with different biological profiles .

properties

IUPAC Name

2-(bromomethyl)-1-methylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrN/c1-8-4-2-3-6(8)5-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALAMZZQDJIIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromomethyl-1-methyl-pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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